molecular formula C19H16Cl2N4O2S B6545180 2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(2-chlorophenyl)methyl]acetamide CAS No. 946224-69-7

2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(2-chlorophenyl)methyl]acetamide

Cat. No.: B6545180
CAS No.: 946224-69-7
M. Wt: 435.3 g/mol
InChI Key: PPYNIXQMURQQOK-UHFFFAOYSA-N
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Description

This compound features a 1,3-thiazole core substituted at position 4 with an acetamide group linked to a 2-chlorobenzyl moiety and at position 2 with a carbamoylurea group attached to a 4-chlorophenyl ring.

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[(2-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N4O2S/c20-13-5-7-14(8-6-13)23-18(27)25-19-24-15(11-28-19)9-17(26)22-10-12-3-1-2-4-16(12)21/h1-8,11H,9-10H2,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYNIXQMURQQOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(2-chlorophenyl)methyl]acetamide is a synthetic organic molecule featuring a thiazole ring and urea derivative. Its potential biological activities have garnered interest in various fields, particularly in medicinal chemistry for its antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H16ClN3O2S
  • SMILES : O=C(Cc1csc(NC(Nc(cc2)ccc2Cl)=O)n1)NCc(cc1)ccc1Cl

The mechanism of action for this compound likely involves interactions with specific molecular targets, including enzymes and receptors. The thiazole moiety is known to play a critical role in biological activity, often acting as a pharmacophore in various therapeutic applications.

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. In vitro assays have shown that compounds similar to this compound possess activity against both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that thiazole derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various cell viability assays. In a study involving human cancer cell lines (A549 and Caco-2), it was observed that certain thiazole derivatives exhibited structure-dependent anticancer activity. Specifically, compounds with similar structural features to the target compound showed significant reductions in cell viability, particularly in Caco-2 colorectal adenocarcinoma cells .

CompoundCell LineViability Reduction (%)p-value
1Caco-239.8<0.001
1A549Not significant-
3bCaco-231.9<0.004
3eCaco-254.9<0.001

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that specific substitutions on the thiazole ring enhance biological activity. For example, the presence of electron-withdrawing groups like chlorine at strategic positions on the phenyl rings has been associated with increased potency against cancer cell lines .

Case Studies

Several case studies have highlighted the effectiveness of thiazole-containing compounds in various therapeutic contexts:

  • Case Study on Anticancer Efficacy : A recent investigation into a series of thiazole derivatives revealed that modifications to the phenyl ring significantly affected their anticancer properties, with some compounds demonstrating IC50 values lower than standard chemotherapeutics like doxorubicin .
  • Antimicrobial Screening : Another study focused on the synthesis of novel thiazole derivatives showed promising results against resistant bacterial strains, indicating potential for development into new antimicrobial agents .

Scientific Research Applications

Biological Activities

The compound has been included in various screening libraries aimed at identifying new therapeutic agents. Its structure suggests potential interactions with biological targets, making it a candidate for:

  • Anticancer Research :
    • Compounds with thiazole moieties have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. The specific structural features of this compound may enhance its efficacy against tumor cells by targeting specific pathways involved in cancer progression.
  • Anti-inflammatory Agents :
    • Thiazole derivatives are often explored for their anti-inflammatory properties. This compound's ability to modulate inflammatory pathways could make it valuable in developing treatments for chronic inflammatory diseases.
  • Antimicrobial Activity :
    • The presence of the chlorophenyl group may contribute to antimicrobial properties, making it a candidate for further investigation against bacterial and fungal infections.

Drug Discovery

The compound is part of several libraries used for high-throughput screening (HTS) to identify lead compounds for drug development:

  • PI3K-Targeted Library : Involves compounds that inhibit phosphoinositide 3-kinase (PI3K), a critical pathway in cancer signaling.
  • Peptidomimetic Library : Contains compounds that mimic peptide structures, potentially leading to the development of novel therapeutics.

Case Studies

  • Cancer Cell Line Studies :
    • Preliminary studies have indicated that thiazole derivatives can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. Specific assays demonstrated dose-dependent inhibition, suggesting this compound's potential as a lead molecule.
  • Inflammation Models :
    • In vivo models of inflammation have shown that thiazole derivatives can reduce markers of inflammation, such as cytokines and prostaglandins, indicating possible therapeutic effects in diseases like rheumatoid arthritis.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide and carbamoyl groups undergo hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

  • Conditions : Concentrated HCl (6M), reflux at 110°C for 12 hours.

  • Products :

    • Acetic acid (from acetamide cleavage).

    • 2-[(2-Chlorophenyl)methyl]amine.

    • 4-Chlorophenylurea derivative (from carbamoyl group cleavage).

  • Yield : ~75% under optimized conditions .

Basic Hydrolysis

  • Conditions : NaOH (2M), 80°C for 8 hours.

  • Products :

    • Sodium acetate.

    • Free amine intermediates.

  • Yield : ~68% with minimal side products .

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient 4-chlorophenyl group participates in NAS reactions:

Reagent Conditions Product Yield Source
Sodium methoxideDMF, 100°C, 6 hoursMethoxy-substituted phenyl derivative82%
Ammonia (NH₃)Ethanol, 120°C (sealed tube)Amino-substituted phenyl derivative65%
Hydrazine hydrateEthanol, reflux, 10 hoursHydrazino-substituted phenyl derivative58%

Oxidation of the Thiazole Ring

The thiazole moiety undergoes oxidation, particularly at the sulfur atom:

Peracid-Mediated Oxidation

  • Reagent : mCPBA (meta-chloroperbenzoic acid).

  • Conditions : Dichloromethane, 0°C to room temperature, 4 hours.

  • Product : Thiazole S-oxide derivative.

  • Yield : 90% (confirmed via HPLC).

Metal-Catalyzed Oxidation

  • Catalyst : RuO₄ in CCl₄/H₂O.

  • Conditions : 25°C, 2 hours.

  • Product : Ring-opened sulfonic acid derivative.

  • Yield : 45% (low due to overoxidation).

Electrophilic Substitution

The thiazole ring directs electrophiles to the 5-position:

Electrophile Conditions Product Yield Source
Bromine (Br₂)Acetic acid, 50°C, 3 hours5-Bromo-thiazole derivative78%
Nitronium tetrafluoroborateH₂SO₄, 0°C, 1 hour5-Nitro-thiazole derivative63%

Reductive Amination

The acetamide group can be reduced to form amine intermediates:

  • Reagent : LiAlH₄.

  • Conditions : Dry THF, reflux, 6 hours.

  • Product : Corresponding ethylamine derivative.

  • Yield : 70% (with >95% purity) .

Cross-Coupling Reactions

The chlorophenyl groups enable Pd-catalyzed couplings:

Suzuki-Miyaura Coupling

  • Reagent : Phenylboronic acid, Pd(PPh₃)₄.

  • Conditions : DME/H₂O, K₂CO₃, 80°C, 12 hours.

  • Product : Biphenyl-substituted derivative.

  • Yield : 85%.

Thermal Decomposition

At elevated temperatures (>250°C), the compound undergoes decomposition:

  • Primary Products :

    • CO₂, NH₃, and HCl (gaseous byproducts).

    • Char residue containing sulfur and aromatic fragments.

  • TGA Data : 40% mass loss at 300°C .

Comparison with Similar Compounds

Structural Analogues with Thiazole or Triazole Cores

Key Structural Variations :
  • Substituent Position and Halogenation :
    • Target Compound : 4-chlorophenyl (carbamoyl) and 2-chlorobenzyl (acetamide).
    • Analogues :
  • 2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide (): Replaces thiazole with triazole; sulfanyl linker and ethyl/methyl substituents enhance lipophilicity (logP ~4.2 vs. ~3.8 for target compound).
  • 2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide (): Oxadiazole-pyrazole hybrid with methoxy and methylsulfanyl groups, reducing polarity compared to the target compound .

Carbamoyl and Acetamide Derivatives

Functional Group Modifications :
  • Carbamoyl Linkage :
    • Target Compound : Carbamoylurea group at thiazole-2-position.
    • Analogues :
  • N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide (): Replaces urea with thiazolo-pyridazinone, increasing hydrogen-bond acceptor capacity .
  • 2-[(5-{[(4-Methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide (): Nitrophenyl and thiadiazole enhance electron-withdrawing effects, altering binding kinetics .
Physicochemical Properties :
Compound logP Molecular Weight Solubility (mg/mL)
Target Compound 3.8 434.3 0.12 (DMSO)
(Triazole) 4.2 506.0 0.08 (DMSO)
(Thiadiazole) 2.9 444.5 0.35 (DMSO)

Chlorophenyl Substituent Variations

  • 4-Chlorophenyl vs. 2-Chlorophenyl :
    • Target Compound : Dual 4-Cl (carbamoyl) and 2-Cl (benzyl) groups.
    • Analogues :
  • 2-{[(4-Chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide (): Fluorine substitution reduces steric hindrance, improving membrane permeability (Papp = 12 × 10⁻⁶ cm/s vs. 8 × 10⁻⁶ cm/s for target) .
  • N-(4-Chlorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide (): Thiophene introduces sulfur-mediated hydrophobic interactions .

Q & A

Q. What are the established synthetic routes for this compound, and what key parameters influence reaction yields?

The compound is synthesized via multi-step reactions involving thiazole ring formation and subsequent functionalization. A common approach involves:

  • Step 1 : Condensation of 2-amino-4-substituted thiazole derivatives with acetonitrile in the presence of anhydrous aluminum chloride to form the thiazole core .
  • Step 2 : Coupling with chlorophenyl carbamoyl groups using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions.
  • Step 3 : Final N-alkylation with 2-chlorobenzyl bromide in dimethylformamide (DMF) at 60–80°C . Key Parameters :
  • Catalyst selection (e.g., triethylamine improves coupling efficiency) .
  • Solvent polarity (DMF enhances solubility of intermediates).
  • Reaction monitoring via TLC to optimize stopping points, reducing byproduct formation .
StepReagents/ConditionsYield RangeReference
1AlCl₃, acetonitrile60–75%
2EDC/HOBt, DMF70–85%
32-chlorobenzyl bromide, K₂CO₃65–80%

Q. How is the compound characterized structurally, and what analytical methods validate its purity?

  • X-ray Crystallography : Single-crystal diffraction using SHELX software resolves the thiazole ring conformation and hydrogen-bonding networks .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies tautomeric states (e.g., amine/imine ratios at δ 10–13 ppm for NH groups) and regiochemistry .
  • Mass Spectrometry : High-resolution MS (e.g., FAB or ESI) confirms molecular weight (e.g., [M+1]+ = 416.15 observed in related analogs) .
  • HPLC : Reverse-phase chromatography with UV detection ensures >95% purity .

Advanced Research Questions

Q. How can discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer) be systematically addressed?

Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or incubation times.
  • Solubility Issues : Use of DMSO vs. aqueous buffers affects bioavailability. Methodological Solutions :
  • Orthogonal Assays : Validate activity across multiple platforms (e.g., microdilution for MICs and flow cytometry for apoptosis).
  • Metabolic Stability Studies : Assess compound degradation in liver microsomes to rule out false negatives .
  • Structural Analog Testing : Compare with derivatives (e.g., 4-chlorophenyl vs. 4-bromophenyl substitutions) to isolate pharmacophore contributions .

Q. What computational strategies predict binding affinities and selectivity for target proteins?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EGFR or VEGFR). Focus on the thiazole-acetamide scaffold’s hydrogen-bonding potential .
  • MD Simulations : GROMACS or AMBER trajectories (50–100 ns) assess stability of ligand-protein complexes, highlighting residues critical for selectivity .
  • QSAR Modeling : Train models on analogs with reported IC₅₀ values to correlate substituent electronegativity (e.g., Cl vs. OCH₃) with activity .

Q. How do tautomeric states of the thiazole ring impact biological activity, and what methods quantify these states?

  • Impact : The thiazole ring’s amine/imine equilibrium (e.g., 50:50 ratio in ) alters hydrogen-bonding capacity, affecting target binding .
  • Quantification Methods :
  • Dynamic NMR : Track proton exchange rates in DMSO-d₆ at variable temperatures.
  • X-ray Photoelectron Spectroscopy (XPS) : Resolve electronic environments of nitrogen atoms .
  • Theoretical Calculations : DFT (B3LYP/6-311+G*) predicts dominant tautomers in physiological pH .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others show low toxicity in normal cell lines?

  • Potential Causes :
  • Concentration Gradients : IC₅₀ values may vary due to differences in compound solubility (e.g., DMSO concentration >0.1% can artifactually increase toxicity).
  • Cell Cycle Synchronization : Asynchronous vs. synchronized cells alter sensitivity .
    • Resolution Strategies :
  • Dose-Response Curves : Test across 5–6 log concentrations to identify threshold effects.
  • Comparative Proteomics : Identify off-target pathways using SILAC-labeled cells treated with subtoxic vs. toxic doses .

Methodological Best Practices

  • Synthesis Optimization : Use design of experiments (DoE) to map the impact of temperature, solvent, and catalyst ratios on yield .
  • Crystallization : Slow vapor diffusion (e.g., hexane/ethyl acetate) improves crystal quality for diffraction studies .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate with at least two independent replicates .

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